molecular formula C15H14N2O4S B4237628 METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE

METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE

Cat. No.: B4237628
M. Wt: 318.3 g/mol
InChI Key: WFRINLUFSLYAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a thienylmethyl group, and an oxoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE typically involves the reaction of 2-aminobenzoic acid with thienylmethylamine and oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoacetamido group can be reduced to form amines.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted benzoates.

Scientific Research Applications

Methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is being conducted on its potential use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The thienylmethyl group can interact with enzymes and receptors, modulating their activity. The oxoacetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 2-[(diphenylmethylene)amino]oxy]-2-oxoacetate
  • Methyl 2-(2-cyanoacetamido)benzoate

Uniqueness

Methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-15(20)11-6-2-3-7-12(11)17-14(19)13(18)16-9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRINLUFSLYAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE
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METHYL 2-({2-OXO-2-[(2-THIENYLMETHYL)AMINO]ACETYL}AMINO)BENZOATE

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